molecular formula C9H14BrNO B2508560 2-[2-(Methylamino)ethyl]phenol hydrobromide CAS No. 1461705-02-1

2-[2-(Methylamino)ethyl]phenol hydrobromide

Cat. No.: B2508560
CAS No.: 1461705-02-1
M. Wt: 232.121
InChI Key: PWZUXMLDKVJIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[2-(methylamino)ethyl]phenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c1-10-7-6-8-4-2-3-5-9(8)11;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUXMLDKVJIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)ethyl]phenol hydrobromide typically involves the reaction of 2-(Methylamino)ethylbenzene with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)ethyl]phenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(Methylamino)ethyl]phenol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)ethyl]phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular targets, modulating biological processes and exerting therapeutic effects .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely $ C9H{12}NO \cdot HBr $ (inferred from para-analog in ).
  • Molecular Weight : ~232.12 g/mol (estimated from similar compounds).

Structural Isomers and Substitution Effects

Para-Substituted Analogs

4-[2-(Methylamino)ethyl]phenol Hydrobromide (CAS 61186-07-0, ): Molecular Formula: $ C9H{13}NO \cdot HBr $. Molecular Weight: 232.12 g/mol. Pharmacology: Acts as a precursor to N-Methyltyramine, a cardiotonic agent with α-adrenergic activity . Synthesis: Typically involves reductive amination of tyramine derivatives or alkylation of phenolic precursors .

N-Methyltyramine Hydrobromide (CAS 370-98-9, ): Key Use: Cardiotonic agent with documented α-adrenergic agonist properties. Solubility: Freely soluble in water and ethanol, a trait shared with many hydrobromide salts .

Meta-Substituted Analogs
  • 3-[2-(Methylamino)ethyl]phenol Hydrobromide (CAS 33543-61-2, ): Synthesis: Reductive amination of 3-hydroxyphenethylamine derivatives.

Functional Group Modifications

Paredrine Hydrobromide (CAS 6192-97-8, ): Structure: (±)-p-(2-Aminopropyl)phenol hydrobromide. Application: Mydriatic agent (pupil dilator) due to its α-adrenergic activity. Key Difference: The aminopropyl chain (vs. methylaminoethyl) increases lipophilicity, altering tissue penetration and duration of action.

5-Bromo-2-Methoxyphenethylamine Hydrobromide (CAS 206559-44-6, ):

  • Structure : Incorporates bromo and methoxy groups.
  • Impact : Halogenation enhances metabolic stability, while methoxy groups alter electronic properties of the aromatic ring.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Pharmacological Use
2-[2-(Methylamino)ethyl]phenol HBr Not explicitly listed $ C9H{13}NO \cdot HBr $ ~232.12 Hypothetical adrenergic modulation
4-[2-(Methylamino)ethyl]phenol HBr 61186-07-0 $ C9H{13}NO \cdot HBr $ 232.12 Cardiotonic precursor
N-Methyltyramine Hydrobromide 370-98-9 $ C9H{13}NO \cdot HBr $ 232.12 α-Adrenergic agonist
Paredrine Hydrobromide 6192-97-8 $ C9H{14}BrNO $ 256.13 Mydriatic agent
5-Bromo-2-Methoxyphenethylamine HBr 206559-44-6 $ C9H{13}Br_2NO $ 311.01 Research compound (metabolic studies)

Pharmacological and Industrial Relevance

  • Ortho-Specific Effects: The 2-substituted methylaminoethyl group may confer unique binding profiles in neurotransmitter systems (e.g., serotonin or dopamine receptors), as seen in hallucinogenic analogs like 25I-NBOH ().
  • Industrial Applications : Used as intermediates in synthesizing complex molecules, such as adrenergic drugs or neuroactive agents .

Biological Activity

2-[2-(Methylamino)ethyl]phenol hydrobromide, also known as N-methyl tyramine hydrobromide, is a phenethylamine derivative that has garnered attention for its biological activities, particularly in pharmacological and biochemical contexts. This compound's structure enables it to interact with various biological systems, leading to a range of effects that are critical for research and potential therapeutic applications.

  • Chemical Formula : C9H13BrN2O
  • Molecular Weight : 245.12 g/mol
  • CAS Number : 13062-76-5
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); limited solubility in water.

N-methyl tyramine acts primarily as a monoamine releasing agent , which influences neurotransmitter levels in the synaptic cleft. It has been shown to increase the release of norepinephrine, thereby affecting cardiovascular functions and potentially modulating mood and alertness.

Pharmacological Effects

  • Antilipolytic Activity : Research indicates that N-methyl tyramine inhibits lipolysis induced by isoprenaline in isolated adipocytes at concentrations around 5.8 µM. This suggests potential applications in metabolic regulation and weight management .
  • Vasoconstriction : The compound has been observed to induce vasoconstriction, which may have implications in treating conditions related to vascular dysfunction .
  • Neurotransmitter Modulation : By enhancing norepinephrine release, N-methyl tyramine may influence mood disorders and cognitive functions, making it a candidate for further investigation in psychiatric research .

Case Studies

  • A study conducted on isolated rat adipocytes demonstrated that N-methyl tyramine effectively inhibited lipolysis at specified concentrations, underscoring its role as a metabolic modulator .
  • In another investigation focusing on cardiovascular responses, N-methyl tyramine was found to produce significant increases in blood pressure due to its sympathomimetic effects, highlighting its potential utility in managing hypotensive states .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Concentration (µM) Effect Reference
Antilipolytic5.8Inhibition of lipolysis
VasoconstrictionVariesIncreased vascular resistance
Norepinephrine ReleaseVariesEnhanced neurotransmitter levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.